Cas no 2044705-38-4 (rac-[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis)
![rac-[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis structure](https://ja.kuujia.com/scimg/cas/2044705-38-4x500.png)
rac-[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis 化学的及び物理的性質
名前と識別子
-
- rac-[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis
-
- インチ: 1S/C10H15N3O2.ClH/c11-5-7-3-4-8(14-7)10-12-9(13-15-10)6-1-2-6;/h6-8H,1-5,11H2;1H/t7-,8+;/m0./s1
- InChIKey: FEMCPFPRDOBSMG-KZYPOYLOSA-N
- ほほえんだ: C([C@@H]1CC[C@H](C2ON=C(C3CC3)N=2)O1)N.Cl
rac-[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-314915-0.1g |
rac-[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride |
2044705-38-4 | 95% | 0.1g |
$400.0 | 2023-02-24 | |
Enamine | EN300-314915-10.0g |
rac-[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride |
2044705-38-4 | 95% | 10.0g |
$4974.0 | 2023-02-24 | |
Enamine | EN300-314915-0.05g |
rac-[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride |
2044705-38-4 | 95% | 0.05g |
$268.0 | 2023-02-24 | |
Enamine | EN300-314915-2.5g |
rac-[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride |
2044705-38-4 | 95% | 2.5g |
$2268.0 | 2023-02-24 | |
Enamine | EN300-314915-1.0g |
rac-[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride |
2044705-38-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-314915-5.0g |
rac-[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride |
2044705-38-4 | 95% | 5.0g |
$3355.0 | 2023-02-24 | |
Enamine | EN300-314915-0.25g |
rac-[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride |
2044705-38-4 | 95% | 0.25g |
$572.0 | 2023-02-24 | |
Enamine | EN300-314915-0.5g |
rac-[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride |
2044705-38-4 | 95% | 0.5g |
$902.0 | 2023-02-24 |
rac-[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis 関連文献
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
rac-[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cisに関する追加情報
Professional Introduction to Rac-[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl)methanamine hydrochloride, Cis (CAS No. 2044705-38-4)
Rac-[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl)methanamine hydrochloride, cis, CAS No. 2044705-38-4, is a highly specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a unique chemical class characterized by its complex stereochemistry and structural motifs that make it a promising candidate for various therapeutic applications.
The name of the compound itself provides a wealth of information about its molecular structure. The presence of the (2R,5S)-configuration indicates a specific spatial arrangement of atoms, which is crucial for the compound's biological activity. The 3-cyclopropyl-1,2,4-oxadiazol-5-yl moiety is a key structural feature that contributes to the compound's stability and reactivity. This moiety is known to exhibit interesting pharmacological properties, making it an attractive scaffold for drug design.
The hydrochloride salt form of the compound enhances its solubility and bioavailability, which are critical factors in pharmaceutical development. This salt form also helps in stabilizing the compound during storage and transportation, ensuring its integrity for various experimental and clinical applications.
Recent advancements in the field of medicinal chemistry have highlighted the importance of stereochemistry in drug design. Compounds with specific stereochemical configurations often exhibit distinct pharmacological profiles compared to their enantiomers or diastereomers. The cis configuration of Rac-[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl)methanamine hydrochloride suggests that it may have unique interactions with biological targets, which could lead to novel therapeutic effects.
One of the most exciting aspects of this compound is its potential in the development of new drugs targeting various diseases. For instance, studies have shown that oxadiazole derivatives can exhibit anti-inflammatory, anti-microbial, and anti-cancer properties. The 3-cyclopropyl group in this compound may enhance its binding affinity to specific enzymes or receptors involved in these pathways.
In addition to its potential therapeutic applications, Rac-[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl)methanamine hydrochloride has also been explored in academic research for its mechanistic insights. Researchers are investigating how the stereochemistry of this compound influences its biological activity and how it can be optimized for better efficacy and safety profiles.
The synthesis of this compound involves multiple steps and requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as asymmetric catalysis have been employed to achieve the desired stereochemical configuration. These synthetic strategies not only highlight the complexity of the molecule but also showcase the ingenuity of modern chemical synthesis.
As our understanding of biological systems continues to evolve, compounds like Rac-[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yll)oxolanmethylamine hydrochloride play a crucial role in unraveling new therapeutic targets and developing innovative treatment strategies. The combination of its unique structural features and promising pharmacological properties makes it a valuable asset in the pharmaceutical industry's quest for next-generation therapeutics.
The future prospects of this compound are bright, with ongoing research aiming to explore its full potential in drug development. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating these findings into tangible benefits for patients worldwide. As we continue to uncover the secrets of molecular structure and function, Rac-[ ( 2 R , 5 S ) - 5 - ( 3 - cyc lo prop y l - 1 , 2 , 4 - o x adia z ol - 5 - y l ) o x lan - 2 - y l ] m e than amine hydroch lor ide , c is will undoubtedly remain at the forefront of pharmaceutical innovation.
2044705-38-4 (rac-[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis) 関連製品
- 2613299-71-9(rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride)
- 2307782-25-6((2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid)
- 2411266-29-8(Acetamide, 2-chloro-N-[2-(4-methyl-2-phenyl-1-piperazinyl)ethyl]-)
- 377083-99-3(3-(4-chloro-2-fluorophenyl)propan-1-ol)
- 2228174-97-6(2-(3-bromopropyl)-5-methoxypyridine)
- 2171940-34-2(1-1-(hydroxymethyl)-3,3-dimethylcyclobutylcyclohexan-1-ol)
- 1922829-10-4(2-{(2,3-dihydro-1-benzofuran-5-yl)methylamino}-3-methylbutanamide)
- 1344029-73-7(4-sulfamoylphenyl 4-methylbenzene-1-sulfonate)
- 1245645-38-8(6,8-dichloroimidazo[1,2-a]pyrazine)
- 1361524-10-8(2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenyl)




